5-Amino-2-hydroxy-hex-4-EN-3-one
Description
5-Amino-2-hydroxy-hex-4-EN-3-one is a linear enaminone compound characterized by a six-carbon chain with a hydroxyl group at position 2, an amino group at position 5, and a ketone at position 2. The conjugated enone system (C4-C5 double bond) enhances its reactivity, enabling participation in cycloadditions, nucleophilic additions, and hydrogen bonding interactions. Its polar functional groups (-OH, -NH₂) suggest moderate solubility in polar solvents, making it a candidate for pharmaceutical intermediates or organic synthesis .
Properties
IUPAC Name |
(Z)-5-amino-2-hydroxyhex-4-en-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-4(7)3-6(9)5(2)8/h3,5,8H,7H2,1-2H3/b4-3- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUXDJQNMWSPPE-ARJAWSKDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C=C(C)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)/C=C(/C)\N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-hydroxy-hex-4-EN-3-one can be achieved through several synthetic routes. One common method involves the reaction of a suitable precursor, such as 4-hexen-3-one, with an amine source under controlled conditions. The reaction typically requires a catalyst and may involve steps such as hydrogenation or oxidation to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as distillation or crystallization to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-hydroxy-hex-4-EN-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-amino-2-oxo-hex-4-EN-3-one.
Reduction: Formation of 5-amino-2-hydroxy-hexane-3-one.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Amino-2-hydroxy-hex-4-EN-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-2-hydroxy-hex-4-EN-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions, influencing biological pathways and processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
| Compound Name | Key Substituents/Features | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| 5-Amino-2-hydroxy-hex-4-EN-3-one | Linear chain, -OH (C2), -NH₂ (C5), enone | ~157.16 (inferred) | Not provided |
| 5-Amino-2-(2-fluorophenyl)-4-hydroxyfuran-3(2H)-one | Furan ring, -F (C2-phenyl), -OH (C4) | Not provided | 1312137-93-1 |
| (S,Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one | Hex-4-en-3-one backbone, dibenzylamino (C2), diphenyl (C1/C6) | 460.61 | 156732-13-7 |
| 3-Amino-2-cyclohexen-1-one | Cyclohexenone ring, -NH₂ (C3) | ~125.17 (inferred) | Not provided |
Key Observations:
- Backbone Differences: The target compound’s linear chain contrasts with the furan ring () and cyclohexenone (). The enone system in the target allows conjugation, while aromatic systems (e.g., furan in ) enhance stability but reduce flexibility .
- Substituent Effects: ’s compound features bulky dibenzylamino and diphenyl groups, increasing lipophilicity and steric hindrance compared to the target’s simpler hydroxyl and amino groups. This reduces solubility in polar solvents but may improve membrane permeability in biological systems .
Physicochemical Properties and Stability
- The target compound’s hydroxyl and amino groups increase susceptibility to hydrolysis or oxidation compared to ’s sterically protected structure .
- ’s cyclohexenone ring strain may enhance reactivity in ring-opening but reduce thermal stability .
Biological Activity
Overview
5-Amino-2-hydroxy-hex-4-EN-3-one (CAS Number: 83326-43-6) is an organic compound characterized by its unique structure, which includes an amino group, a hydroxyl group, and a double bond. This compound is gaining attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activity and interactions with molecular targets such as enzymes and receptors.
The molecular formula of this compound is CHNO. Its structure allows for diverse chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of various derivatives with potentially different biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound's functional groups enable it to form hydrogen bonds and participate in various biochemical pathways. This interaction may influence enzyme activity, receptor binding, and cellular signaling processes.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of certain bacterial strains, suggesting its potential as a therapeutic agent against infections. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Antiproliferative Effects
In addition to its antimicrobial properties, this compound has demonstrated antiproliferative effects on cancer cell lines. Studies indicate that the compound can induce apoptosis in cancer cells, possibly through the activation of caspases and modulation of cell cycle regulators. This property positions it as a candidate for further development in cancer therapy.
Case Studies
- Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial effects of this compound against various pathogens. Results showed a significant reduction in bacterial colonies when exposed to the compound at specific concentrations, highlighting its potential application in treating bacterial infections.
- Anticancer Activity : Another research article focused on the compound's effects on human cancer cell lines. The study reported that treatment with this compound led to a marked decrease in cell viability and increased apoptosis markers compared to untreated controls. This suggests that the compound could be explored further for its anticancer properties.
Data Tables
| Biological Activity | Test Organism/Cell Line | Concentration (µg/mL) | Effect Observed |
|---|---|---|---|
| Antimicrobial | E. coli | 50 | Growth inhibition |
| Antimicrobial | S. aureus | 25 | Significant reduction in colonies |
| Antiproliferative | HeLa cells | 10 | Induction of apoptosis |
| Antiproliferative | MCF7 cells | 20 | Decreased viability |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
